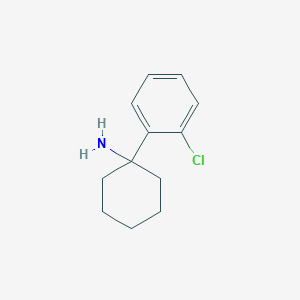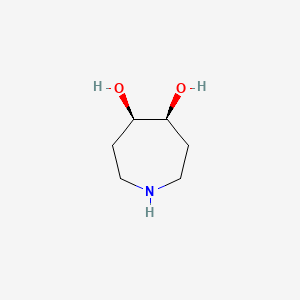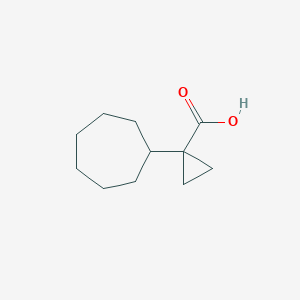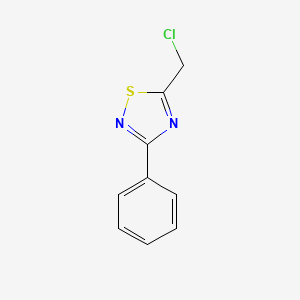
1-(2-Chlorophenyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to ketamine, a well-known anesthetic and analgesic. The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid. The resulting product, 1-(2-chlorophenyl)-cyclohexene, is then oxidized using potassium permanganate to yield a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, and the final product is obtained through thermal rearrangement .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the use of safe and commercially available materials.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include hydroxy ketones, imines, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other arylcyclohexylamines and related compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, similar to ketamine.
Industry: It may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)cyclohexan-1-amine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to ketamine. The compound may act as an NMDA receptor antagonist, blocking the action of glutamate and leading to anesthetic and analgesic effects .
Comparación Con Compuestos Similares
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)-cyclohexanone
Phencyclidine (PCP): 1-(1-phenylcyclohexyl)piperidine
Uniqueness: 1-(2-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which may alter its pharmacological properties compared to other arylcyclohexylamines. This structural difference can influence its binding affinity to receptors and its overall efficacy as an anesthetic or analgesic .
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,14H2 |
Clave InChI |
NPLMJYOKGIWCKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)



![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)




![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

